molecular formula C14H18ClN3O2 B1382477 3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1803588-89-7

3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

Cat. No.: B1382477
CAS No.: 1803588-89-7
M. Wt: 295.76 g/mol
InChI Key: HBBUDEOAVFJQCU-UHFFFAOYSA-N
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Description

3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride is a chemical compound with the CAS Number: 1803588-89-7 . It has a molecular weight of 295.77 and its molecular formula is C14H18ClN3O2 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17N3O2.ClH/c15-9-10-4-3-5-11 (8-10)17-12 (18)14 (16-13 (17)19)6-1-2-7-14;/h3-5,8H,1-2,6-7,9,15H2, (H,16,19);1H . This code provides a specific string of characters that describes the molecular structure of the compound.

Scientific Research Applications

Anticonvulsant Properties

  • Compounds structurally related to 3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione have been studied for their potential as anticonvulsant agents. Some of these compounds, such as N-phenylamino derivatives of 2-azaspiro[4.4]nonane, have exhibited promising anticonvulsant properties in experimental models (Kamiński, Obniska, & Dybała, 2008). Another study highlighted that certain derivatives of this compound showed significant protective effects in seizure models, comparable to standard anticonvulsant drugs (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).

Molecular Structure and Synthesis

  • Research has been conducted on the molecular structure and synthesis of related compounds. For example, a study explored the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, providing insights into the synthesis and structural characteristics of these compounds (Lazić et al., 2017). The crystalline and molecular structures of derivatives like 1,7-diazaspiro[4.4]nonane have also been determined, offering a deeper understanding of their chemical properties (Silaichev et al., 2013).

Potential Pharmacological Interest

  • Some derivatives of 1,3-diazaspiro[4.4]nonane-2,4-dione have been recognized for their pharmacological interest. For instance, a facile synthesis pathway has been developed for N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, highlighting their significance in pharmaceutical research (Pardali et al., 2021).

Chemical Reactivity and Applications

  • The chemical reactivity of similar compounds has been a subject of interest, leading to the development of new methods for synthesizing related molecules. A four-component reaction involving isocyanides has been utilized for the efficient preparation of 1,7-diazaspiro[4,4]nonane-2,6-dione derivatives, showcasing their diverse chemical applications (Soleimani et al., 2013).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . Always handle chemicals with appropriate safety equipment and follow standard safety procedures.

Properties

IUPAC Name

3-[3-(aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c15-9-10-4-3-5-11(8-10)17-12(18)14(16-13(17)19)6-1-2-7-14;/h3-5,8H,1-2,6-7,9,15H2,(H,16,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBUDEOAVFJQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)C3=CC=CC(=C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
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3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
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3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
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3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
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3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
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3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

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